molecular formula C15H14N4O2S B3298666 3,4-Diamino-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 89791-01-5

3,4-Diamino-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide

Cat. No.: B3298666
CAS No.: 89791-01-5
M. Wt: 314.4 g/mol
InChI Key: QQCNWUNQHLALMG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diamino-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide typically involves the following steps:

Industrial Production Methods

the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production .

Chemical Reactions Analysis

Types of Reactions

3,4-Diamino-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups would yield nitro derivatives, while substitution of the methoxy group could yield various substituted benzo[d]thiazole derivatives .

Scientific Research Applications

3,4-Diamino-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Diamino-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    3,4-Diaminobenzamide: Lacks the benzo[d]thiazole ring and methoxy group.

    6-Methoxybenzo[d]thiazol-2-ylamine: Lacks the amino groups at the 3 and 4 positions.

    N-(6-Methoxybenzo[d]thiazol-2-yl)benzamide: Lacks the amino groups at the 3 and 4 positions.

Uniqueness

3,4-Diamino-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide is unique due to the combination of its functional groups and the benzo[d]thiazole ring structure. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3,4-diamino-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-21-9-3-5-12-13(7-9)22-15(18-12)19-14(20)8-2-4-10(16)11(17)6-8/h2-7H,16-17H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCNWUNQHLALMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Diamino-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide
Reactant of Route 2
3,4-Diamino-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide
Reactant of Route 3
3,4-Diamino-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide
Reactant of Route 4
3,4-Diamino-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide
Reactant of Route 5
3,4-Diamino-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide
Reactant of Route 6
3,4-Diamino-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide

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